Cibinetide

Catalog No.
S523699
CAS No.
1208243-50-8
M.F
C51H84N16O21
M. Wt
1257.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cibinetide

CAS Number

1208243-50-8

Product Name

Cibinetide

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid

Molecular Formula

C51H84N16O21

Molecular Weight

1257.3 g/mol

InChI

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

WZTIQQBMSJTRBR-WYKNNRPVSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1

Solubility

Soluble in DMSO

Synonyms

Cibinetide; ARA 290; ARA-290; ARA290; PHBSP;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1

Description

The exact mass of the compound Cibinetide is 1256.5997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diabetic Macular Edema (DME):

  • A Phase 2 clinical trial assessed the efficacy and safety of Cibinetide in treating DME, a complication of diabetes that causes vision problems. Patients with DME received Cibinetide for 12 weeks. The study found no significant improvement in vision or central retinal thickness (a measure of fluid buildup in the eye) in all participants. However, some participants experienced improvements in these measures and reported better visual function scores. Additionally, the treatment appeared safe with no serious side effects reported.
  • This study suggests Cibinetide may have potential for DME treatment, but further investigation is needed. Source: A Phase 2 Clinical Trial on the Use of Cibinetide for the Treatment of Diabetic Macular Edema:

Cibinetide, also known as ARA290, is a synthetic peptide derived from the tertiary structure of erythropoietin, a hormone known for its role in red blood cell production. The chemical formula of Cibinetide is C51H84N16O21C_{51}H_{84}N_{16}O_{21}, and it has a molecular weight of approximately 1257.324 g/mol . This compound belongs to the class of organic compounds known as polypeptides, specifically those containing ten or more amino acid residues. Cibinetide exhibits unique properties that differentiate it from erythropoietin, particularly its non-erythropoietic effects, making it a candidate for various therapeutic applications.

Typical of polypeptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds. Additionally, it can participate in conjugation reactions with other biomolecules, enhancing its biological activity. The specific interactions and stability of Cibinetide in biological systems contribute to its therapeutic potential .

Cibinetide has demonstrated significant biological activities, particularly in modulating immune responses and promoting tissue repair. Research indicates that it inhibits osteoclastogenesis, which is crucial for bone resorption, thereby increasing bone mineral density in animal models . Furthermore, Cibinetide has shown promise in reducing neuropathic pain by suppressing spinal microglial activation and promoting protective effects against neuronal damage . These findings suggest that Cibinetide may serve as an effective treatment for conditions associated with inflammation and tissue injury.

The synthesis of Cibinetide involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a polypeptide chain. This method ensures high purity and yields of the final product. The synthesis typically begins with a protected amino acid attached to a solid support, followed by sequential coupling reactions to form the desired peptide sequence . Post-synthesis modifications may include deprotection steps to yield the active form of Cibinetide.

Cibinetide has diverse therapeutic applications due to its unique properties. It is being investigated for:

  • Bone Health: As an inhibitor of osteoclastogenesis, it may be beneficial in treating osteoporosis and other bone-related disorders .
  • Neuropathic Pain Relief: Its ability to modulate inflammatory responses makes it a candidate for managing neuropathic pain conditions .
  • Diabetic Macular Edema: Clinical trials have shown that Cibinetide can improve retinal health and reduce inflammation associated with diabetic eye diseases .
  • Transplantation Medicine: Studies indicate that it can reduce inflammatory reactions during islet transplantation, enhancing graft survival .

Several compounds share similarities with Cibinetide in terms of structure or function. Here are some notable examples:

Compound NameDescriptionUnique Features
ErythropoietinA hormone that stimulates red blood cell production.Primarily involved in erythropoiesis; has erythropoietic effects unlike Cibinetide.
ARA290A non-erythropoietic analogue derived from erythropoietin; often considered synonymous with Cibinetide.Focused on tissue protection rather than red blood cell production.
Brines (also known as EPO mimetics)Peptides derived from erythropoietin with similar protective effects.May have varying degrees of erythropoietic activity compared to Cibinetide.

Cibinetide stands out due to its specific non-erythropoietic actions while retaining beneficial properties associated with erythropoietin derivatives. Its unique mechanism allows it to be utilized in various therapeutic contexts without the side effects typically associated with erythropoietin.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-7.7

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

20

Exact Mass

1256.59969375 g/mol

Monoisotopic Mass

1256.59969375 g/mol

Heavy Atom Count

88

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9W5677JKDA

Drug Indication

Treatment of sarcoidosis

Wikipedia

Cibinetide

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-02-18
1: Gammella E, Diaz V, Recalcati S, Buratti P, Samaja M, Dey S, Noguchi CT, Gassmann M, Cairo G. Erythropoietin's inhibiting impact on hepcidin expression occurs indirectly. Am J Physiol Regul Integr Comp Physiol. 2015 Feb 15;308(4):R330-5. doi: 10.1152/ajpregu.00410.2014. Epub 2014 Dec 17. PubMed PMID: 25519735; PubMed Central PMCID: PMC4347750.
2: Brines M, Dunne AN, van Velzen M, Proto PL, Ostenson CG, Kirk RI, Petropoulos IN, Javed S, Malik RA, Cerami A, Dahan A. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes. Mol Med. 2015 Mar 13;20:658-66. doi: 10.2119/molmed.2014.00215. PubMed PMID: 25387363; PubMed Central PMCID: PMC4365069.
3: Kawakami M. Discovery of tumor necrosis factor (TNF) and identification of the potential of anti-TNF antibodies in Dr. Cerami's laboratory. Mol Med. 2014 Dec 16;20 Suppl 1:S17-9. doi: 10.2119/molmed.2014.00177. PubMed PMID: 25549227; PubMed Central PMCID: PMC4374523.
4: Zhang W, Yu G, Zhang M. ARA 290 relieves pathophysiological pain by targeting TRPV1 channel: Integration between immune system and nociception. Peptides. 2016 Feb;76:73-9. doi: 10.1016/j.peptides.2016.01.003. Epub 2016 Jan 13. PubMed PMID: 26774587.
5: Cerit H, Veer IM, Dahan A, Niesters M, Harmer CJ, Miskowiak KW, Rombouts SA, Van der Does W. Testing the antidepressant properties of the peptide ARA290 in a human neuropsychological model of drug action. Eur Neuropsychopharmacol. 2015 Dec;25(12):2289-99. doi: 10.1016/j.euroneuro.2015.09.005. Epub 2015 Sep 18. PubMed PMID: 26431906.
6: Hache G, Garrigue P, Bennis Y, Stalin J, Moyon A, Cerami A, Brines M, Blot-Chabaud M, Sabatier F, Dignat-George F, Guillet B. ARA290, a Specific Agonist of Erythropoietin/CD131 Heteroreceptor, Improves Circulating Endothelial Progenitors' Angiogenic Potential and Homing Ability. Shock. 2016 Oct;46(4):390-7. doi: 10.1097/SHK.0000000000000606. PubMed PMID: 27172159.
7: Watanabe M, Lundgren T, Saito Y, Cerami A, Brines M, Östenson CG, Kumagai-Braesch M. A Nonhematopoietic Erythropoietin Analogue, ARA 290, Inhibits Macrophage Activation and Prevents Damage to Transplanted Islets. Transplantation. 2016 Mar;100(3):554-62. doi: 10.1097/TP.0000000000001026. PubMed PMID: 26683514.
8: Dooley K, Devalliere J, Uygun BE, Yarmush ML. Functionalized Biopolymer Particles Enhance Performance of a Tissue-Protective Peptide under Proteolytic and Thermal Stress. Biomacromolecules. 2016 Jun 13;17(6):2073-9. doi: 10.1021/acs.biomac.6b00280. Epub 2016 May 31. PubMed PMID: 27219509.
9: Collino M, Thiemermann C, Cerami A, Brines M. Flipping the molecular switch for innate protection and repair of tissues: Long-lasting effects of a non-erythropoietic small peptide engineered from erythropoietin. Pharmacol Ther. 2015 Jul;151:32-40. doi: 10.1016/j.pharmthera.2015.02.005. Epub 2015 Feb 26. Review. PubMed PMID: 25728128.
10: Xie J, Xiao D, Zhao J, Hu N, Bao Q, Jiang L, Yu L. Mesoporous Silica Particles as a Multifunctional Delivery System for Pain Relief in Experimental Neuropathy. Adv Healthc Mater. 2016 May;5(10):1213-21. doi: 10.1002/adhm.201500996. Epub 2016 Mar 29. PubMed PMID: 27028159.
11: van Velzen M, Heij L, Niesters M, Cerami A, Dunne A, Dahan A, Brines M. ARA 290 for treatment of small fiber neuropathy in sarcoidosis. Expert Opin Investig Drugs. 2014 Apr;23(4):541-50. doi: 10.1517/13543784.2014.892072. Epub 2014 Feb 21. Review. PubMed PMID: 24555851.
12: Tracey KJ. Editorial. Mol Med. 2013 Nov 8;19:333. doi: 10.2119/molmed.2013.00135. PubMed PMID: 24178588; PubMed Central PMCID: PMC3883968.
13: van Rijt WG, van Goor H, Ploeg RJ, Leuvenink HG. Erythropoietin-mediated protection in kidney transplantation: nonerythropoietic EPO derivatives improve function without increasing risk of cardiovascular events. Transpl Int. 2014 Mar;27(3):241-8. doi: 10.1111/tri.12174. Epub 2013 Aug 22. Review. PubMed PMID: 23964738.
14: Collino M, Benetti E, Rogazzo M, Chiazza F, Mastrocola R, Nigro D, Cutrin JC, Aragno M, Fantozzi R, Minetto MA, Thiemermann C. A non-erythropoietic peptide derivative of erythropoietin decreases susceptibility to diet-induced insulin resistance in mice. Br J Pharmacol. 2014 Dec;171(24):5802-15. doi: 10.1111/bph.12888. Epub 2014 Nov 24. PubMed PMID: 25164531; PubMed Central PMCID: PMC4290718.
15: Liu Y, Luo B, Han F, Li X, Xiong J, Jiang M, Yang X, Wu Y, Zhang Z. Erythropoietin-derived nonerythropoietic peptide ameliorates experimental autoimmune neuritis by inflammation suppression and tissue protection. PLoS One. 2014 Mar 6;9(3):e90942. doi: 10.1371/journal.pone.0090942. eCollection 2014. Erratum in: PLoS One. 2014;9(5):e99555. Dosage error in article text. PubMed PMID: 24603865; PubMed Central PMCID: PMC3946253.
16: Chen H, Luo B, Yang X, Xiong J, Liu Z, Jiang M, Shi R, Yan C, Wu Y, Zhang Z. Therapeutic effects of nonerythropoietic erythropoietin analog ARA290 in experimental autoimmune encephalomyelitis rat. J Neuroimmunol. 2014 Mar 15;268(1-2):64-70. doi: 10.1016/j.jneuroim.2014.01.006. Epub 2014 Jan 28. PubMed PMID: 24518674.
17: Joshi D, Abraham D, Shiwen X, Baker D, Tsui J. Potential role of erythropoietin receptors and ligands in attenuating apoptosis and inflammation in critical limb ischemia. J Vasc Surg. 2014 Jul;60(1):191-201, 201.e1-2. doi: 10.1016/j.jvs.2013.06.054. Epub 2013 Sep 20. PubMed PMID: 24055514.
18: Swartjes M, Niesters M, Dahan A. Assessment of allodynia relief by tissue-protective molecules in a rat model of nerve injury-induced neuropathic pain. Methods Mol Biol. 2013;982:187-95. doi: 10.1007/978-1-62703-308-4_12. PubMed PMID: 23456870.
19: Swartjes M, van Velzen M, Niesters M, Aarts L, Brines M, Dunne A, Cerami A, Dahan A. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response. Mol Pain. 2014 Feb 16;10:13. doi: 10.1186/1744-8069-10-13. PubMed PMID: 24529189; PubMed Central PMCID: PMC3928087.
20: Dilley A. ARA290 in a rat model of inflammatory pain. Methods Mol Biol. 2013;982:213-25. doi: 10.1007/978-1-62703-308-4_14. PubMed PMID: 23456872.

Explore Compound Types